molecular formula C15H19NO5 B1376659 2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 845552-56-9

2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B1376659
CAS RN: 845552-56-9
M. Wt: 293.31 g/mol
InChI Key: PUGASQAAOACKPI-UHFFFAOYSA-N
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Description

The compound “2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid” is an organic compound that contains a tert-butyloxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of compounds with a Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc solid-phase peptide synthesis (SPPS) is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .


Molecular Structure Analysis

The molecular structure of the compound involves a Boc group attached to an amine . The Boc group can be selectively removed via β-elimination under strongly basic conditions, most commonly using piperidine .


Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Scientific Research Applications

Synthesis Improvement

An improved synthesis method for a related compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was developed using a modified Pictet-Spengler reaction. This method achieved 95% yield with minimal racemization and an enantiomeric excess of 99.4% after recrystallization (Liu et al., 2008).

Tetrahydroisoquinoline Derivatives

Synthetic studies on potent marine drugs involved the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

Tert-butoxycarbonylation Reagent

1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), a novel tert-butoxycarbonylation reagent, has been shown to be effective for acidic proton-containing substrates like phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids without the need for a base (Saito et al., 2006).

Enantioselective Synthesis

The enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, useful in synthesizing modulators of nuclear receptors, was synthesized through Candida antarctica lipase B-catalyzed dynamic kinetic hydrolysis (Forró et al., 2016).

Versatile Synthesis of Functionalized Tetrahydroisoquinolines

An efficient synthesis of highly substituted tetrahydroisoquinolines from 2H-pyran-2-ones via nucleophile-mediated ring transformation was reported. This process involved tert-butyl-4-oxopiperidine-1-carboxylate followed by acid-mediated cleavage of the tert-butyloxycarbonyl group (Kole & Singh, 2019).

Enzymatic Oxidation

Tetrahydroisoquinoline-1-carboxylic acids with 6- or 7-hydroxy substituents undergo oxidative decarboxylation when treated with horseradish peroxidase or fungal laccase, yielding high yields of the corresponding 3,4-dihydroisoquinolines (Coutts et al., 1979, 1980).

Mechanism of Action

Future Directions

The development of safer and more efficient methods for the addition and removal of Boc groups is an area of ongoing research . This includes the development of new catalysts and reaction conditions that can improve the efficiency and selectivity of these processes .

properties

IUPAC Name

6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(20)16-8-9-4-5-11(17)6-10(9)7-12(16)13(18)19/h4-6,12,17H,7-8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGASQAAOACKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

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